molecular formula C14H12O4 B3424004 4-HydroxyResveratrol CAS No. 331443-00-6

4-HydroxyResveratrol

Cat. No.: B3424004
CAS No.: 331443-00-6
M. Wt: 244.24 g/mol
InChI Key: GRZOJEWQFCAKPF-UHFFFAOYSA-N
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Description

Contextualization within Stilbenoid Compound Research

Stilbenoids constitute a class of naturally occurring phenolic compounds characterized by a core stilbene (B7821643) backbone, which consists of two phenyl rings linked by an ethylene (B1197577) bridge mdpi.comnih.govucdavis.eduwikipedia.orgnih.gov. These compounds are widely distributed in the plant kingdom, often synthesized as phytoalexins—antimicrobial substances produced by plants in response to stress, such as fungal infections or UV radiation mdpi.comucdavis.edu. Resveratrol (B1683913) (3,5,4′-trihydroxy-trans-stilbene) is the most extensively studied and popularized stilbenoid, recognized for its broad spectrum of health-promoting properties mdpi.comucdavis.eduwikipedia.orgnih.govellinikahoaxes.grresearchgate.net.

The research into stilbenoids, in general, spans a wide array of potential applications, including cardioprotection, neuroprotection, management of diabetes, anti-inflammatory effects, and cancer prevention and treatment mdpi.comnih.govresearchgate.netmdpi.commdpi.commdpi.com. This broad biological relevance underscores the importance of investigating novel stilbenoid derivatives like 4-HydroxyResveratrol.

Significance of this compound as a Research Target

This compound has emerged as a significant target in academic research due to its promising biological activities, which are largely believed to be analogous to, and potentially modulated by, those of resveratrol ontosight.aibiosynth.com. The presence of an additional hydroxyl group suggests that this compound may possess distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable subject for comparative studies and for identifying new therapeutic avenues ellinikahoaxes.grontosight.ai.

Key Areas of Research Interest:

Antioxidant Activity: Stilbenoids are recognized for their potent antioxidant capabilities, which stem from their phenolic structure and ability to scavenge free radicals mdpi.comucdavis.edunih.govresearchgate.netmdpi.comfoodandnutritionjournal.org. Resveratrol's antioxidant effects are attributed to its hydroxyl groups, its capacity to reduce mitochondrial reactive oxygen species (ROS) generation, and its role in activating antioxidant proteins via signaling pathways like Nrf2 and SIRT1 researchgate.netmdpi.com. The specific structural features, including the 4'-hydroxy group and the meta-hydroxy arrangement on ring A, are considered critical for the antioxidant efficacy of stilbenes ellinikahoaxes.gr. Research is exploring how this compound contributes to antioxidant defense mechanisms ontosight.aibiosynth.com.

Anti-inflammatory Activity: Resveratrol is well-documented for its ability to modulate inflammatory processes by influencing key signaling pathways such as NF-κB, MAPK, and AP-1 researchgate.netgoogle.commdpi.comnih.gov. It can reduce the production of pro-inflammatory mediators, including cytokines like IL-1β, TNF-α, and IL-6, as well as chemokines nih.govresearchgate.netfrontiersin.org. Studies on resveratrol derivatives, including those modified by hydroxylation, indicate that these compounds also possess anti-inflammatory properties, with some demonstrating enhanced effects compared to resveratrol itself d-nb.info. This compound is being investigated for its potential to suppress inflammatory responses in various cellular models ontosight.aibiosynth.com.

Anticancer Potential: Stilbenoids, particularly resveratrol, have shown promise as antitumor agents and chemopreventive compounds, with research indicating their ability to induce apoptosis and inhibit cancer cell proliferation nih.govresearchgate.net. This compound, as a structural analog of resveratrol, is being studied for its capacity to induce pro-apoptotic genes (e.g., p53, Bax) and trigger apoptosis in specific cancer cell lines targetmol.com.

Neuroprotection: The neuroprotective effects of resveratrol have been explored, linked to its antioxidant and anti-inflammatory actions and its ability to cross the blood-brain barrier researchgate.netgoogle.commdpi.commdpi.com. Related compounds, such as oxyresveratrol (B150227), have even demonstrated superior protective capabilities against oxidative stress compared to resveratrol google.com. This suggests that this compound may also hold potential in neuroprotective research.

Other Investigated Activities: Beyond these primary areas, stilbenoids are being researched for potential roles in cardiovascular health, metabolic disorders, and as antiviral agents mdpi.comnih.govellinikahoaxes.grmdpi.commdpi.com.

The ongoing research into this compound aims to elucidate its specific mechanisms of action and to determine whether its unique structural features confer advantages or distinct activities compared to resveratrol, thereby expanding the therapeutic potential of the stilbenoid class.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource Index
Chemical Name This compound ontosight.ainih.gov
Synonyms 3,4,4',5-tetrahydroxy-trans-stilbene, (E)-5-(4-hydroxystyryl)benzene-1,2,3-triol, 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,2,3-triol, CHEMBL2260734 ontosight.ainih.gov
CAS Number 331443-00-6 ontosight.aibiosynth.comnih.govcymitquimica.comleaderbio-ingredients.com
Molecular Formula C14H12O4 ontosight.aibiosynth.combiosynth.comnih.govcymitquimica.comleaderbio-ingredients.com
Molecular Weight 244.24 g/mol biosynth.combiosynth.comnih.govcymitquimica.comleaderbio-ingredients.com
Physical Form White crystalline powder leaderbio-ingredients.com
Purity Min. 95% cymitquimica.com
Melting Point 201 °C biosynth.com
Boiling Point 523.8 °C biosynth.com

Table 2: Reported Biological Activities of Stilbenoids (including this compound)

Biological ActivityDescriptionPrimary Stilbenoid FocusSource Index
Antioxidant Activity Scavenges free radicals (DPPH, ABTS, etc.), reduces reactive oxygen species (ROS), enhances endogenous antioxidant enzymes (SOD, CAT, GSH, GPx), reduces lipid peroxidation, protects against oxidative stress.Resveratrol, this compound mdpi.comucdavis.edunih.govellinikahoaxes.grontosight.aimdpi.combiosynth.comresearchgate.netmdpi.comfoodandnutritionjournal.orgfrontiersin.org
Anti-inflammatory Activity Modulates inflammatory pathways (e.g., NF-κB, MAPK), reduces production of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and chemokines, suppresses inflammatory responses in macrophages.Resveratrol, this compound researchgate.netontosight.aid-nb.infomdpi.commdpi.comnih.govresearchgate.netfrontiersin.orgbiosynth.com
Anticancer Potential Induces apoptosis, inhibits cell proliferation, exhibits chemopreventive effects, triggers apoptosis in specific cancer cell lines, induces pro-apoptotic genes (p53, Bax).Resveratrol, this compound nih.govresearchgate.netontosight.aimdpi.comtargetmol.com
Neuroprotective Effects Protects neural cells against oxidative stress, potentially via antioxidant and anti-inflammatory mechanisms; ability to cross the blood-brain barrier.Resveratrol, Oxyresveratrol, Piceatannol (B1677779) researchgate.netgoogle.commdpi.commdpi.com
Cardioprotective Effects Modulates lipid metabolism, inhibits low-density lipoprotein (LDL) oxidation, inhibits platelet aggregation, increases high-density lipoprotein (HDL) cholesterol.Resveratrol nih.govellinikahoaxes.grmdpi.commdpi.com
Other Potential Activities Anti-diabetic, anti-aging, antiviral, antibacterial, antiproliferative, anti-rheumatoid, hepato-protective.Resveratrol, Stilbenoids mdpi.comresearchgate.netmdpi.commdpi.commdpi.com

Compound Names Mentioned

this compound

Resveratrol

Stilbenoids

Pterostilbene (B91288)

Gnetol

Piceatannol

Oxyresveratrol

Isorhapontigenin

4-methoxyresveratrol

Rhapontigenin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

331443-00-6

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

5-[2-(4-hydroxyphenyl)ethenyl]benzene-1,2,3-triol

InChI

InChI=1S/C14H12O4/c15-11-5-3-9(4-6-11)1-2-10-7-12(16)14(18)13(17)8-10/h1-8,15-18H

InChI Key

GRZOJEWQFCAKPF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C(=C2)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C(C(=C2)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C(=C2)O)O)O)O

Origin of Product

United States

Natural Occurrence and Biosynthesis of 4 Hydroxyresveratrol

Plant-Derived Sources of 4-HydroxyResveratrol and Related Stilbenoids

This compound (Oxyresveratrol) is primarily found in the heartwood of certain trees and in the roots and leaves of other plant species. It has been identified in Artocarpus lacucha, Morus alba (white mulberry tree), Smilax China, Varatrum nigrum, Scirpus maritinus, and Maclura pomifera ncats.iogoogle.com.

In addition to this compound, several structurally related stilbenoids are found in various plants, contributing to the diverse phytochemical profiles of these species. The most well-known among these are Resveratrol (B1683913) and Pterostilbene (B91288).

Resveratrol (trans-3,5,4′-trihydroxystilbene) is widely distributed and has been identified in over 70 plant species. Prominent sources include Polygonum cuspidatum, grapes (Vitis vinifera), peanuts (Arachis hypogaea), blueberries (Vaccinium spp.), raspberries (Rubus idaeus), mulberries, and Japanese knotweed (Reynoutria japonica) wikipedia.orgjournalmeddbu.comnih.govmdpi.comresearchgate.netcosmethicallyactive.comresearchgate.net. It is also found in Veratrum grandiflorum journalmeddbu.com.

Pterostilbene (trans-3,5-dimethoxy-4-hydroxystilbene) is a dimethylated derivative of resveratrol nih.govwikipedia.orgjapsonline.com. It occurs in blueberries (Vaccinium spp.), grapes (Vitis vinifera), Chinese dragon's blood, sandalwood (Pterocarpus santalinus), and Indian Kino (Pterocarpus marsupium) nih.govwikipedia.orgjapsonline.comaltmedrev.commdpi.com.

Pinosylvin (B93900) (3,5-dihydroxy-trans-stilbene) is another significant stilbenoid, predominantly found in the heartwood of Pinaceae (pine trees) and Gnetum cleistostachyum mdpi.comwikipedia.orgasm.orgmdpi.com.

The distribution of these stilbenoids can vary depending on the plant part, developmental stage, and environmental conditions oeno-one.euresearchgate.netmdpi.com.

Table 1: Plant Sources of this compound and Related Stilbenoids

Plant SpeciesCommon Name(s)Primary Stilbenoid IdentifiedOther Related Stilbenoids Found (Examples)
Artocarpus lacuchaMonkey Jack, LakoochaThis compound (Oxyresveratrol)-
Morus albaWhite MulberryThis compound (Oxyresveratrol)-
Smilax China-This compound (Oxyresveratrol)-
Varatrum nigrumBlack False HelleboreThis compound (Oxyresveratrol)-
Scirpus maritinusSea Club-rushThis compound (Oxyresveratrol)-
Maclura pomiferaOsage OrangeThis compound (Oxyresveratrol)-
Vitis viniferaGrapevineResveratrol, PterostilbenePiceatannol (B1677779), Viniferins (dimers, trimers, tetramers)
Vaccinium spp.Blueberries, Cranberries, BilberriesPterostilbene, Resveratrol-
Arachis hypogaeaPeanutResveratrolPterostilbene
Polygonum cuspidatumJapanese Knotweed, Hu ZhangResveratrol-
Pterocarpus spp.Sandalwood, Indian Kino, Narra Tree, Malay PadaukPterostilbene-
Pinaceae familyPine treesPinosylvinPinosylvin monomethylether, Dihydropinosylvin monomethylether
Veratrum grandiflorumWhite HelleboreResveratrol-
Rubus idaeusRaspberryResveratrol-

Enzymatic Pathways in this compound Biosynthesis

The biosynthesis of stilbenoids, including this compound and its related compounds, involves a series of enzymatic reactions starting from primary metabolites.

Role of Stilbene (B7821643) Synthase (STS) in Stilbenoid Scaffold Formation

The foundational step in the biosynthesis of most stilbenoids is catalyzed by the enzyme Stilbene Synthase (STS) wikipedia.orgnih.govwikipedia.orgnih.gov. STS belongs to the plant-specific polyketide synthase (PKS) family and is closely related to chalcone (B49325) synthase (CHS) nih.gov. This enzyme catalyzes a condensation reaction between one molecule of an activated cinnamic acid derivative (such as 4-coumaroyl-CoA) and three molecules of malonyl-CoA wikipedia.orgnih.govwikipedia.orgnih.gov.

For instance, the synthesis of resveratrol involves the condensation of 4-coumaroyl-CoA with three malonyl-CoA units, forming the basic stilbene skeleton wikipedia.orgnih.gov. Similarly, pinosylvin biosynthesis utilizes cinnamoyl-CoA and three malonyl-CoA molecules wikipedia.orgnih.gov. The resulting stilbene backbone is then subject to further modifications, such as hydroxylation or methylation, to yield specific stilbenoid compounds.

Hydroxylation Modifications in Biosynthetic Pathways

The conversion of a basic stilbene scaffold into more complex derivatives like this compound (Oxyresveratrol) involves specific enzymatic modifications, primarily hydroxylation. While the direct enzymatic pathway for the synthesis of this compound (Oxyresveratrol) from resveratrol is not extensively detailed in the provided search results, it is understood that such compounds are formed through hydroxylation reactions. Resveratrol itself is 3,5,4'-trihydroxystilbene wikipedia.orgjournalmeddbu.comnih.govmdpi.comresearchgate.netresearchgate.netnih.gov, whereas Oxyresveratrol (B150227) is characterized by an additional hydroxyl group, typically at the 2' position, resulting in a tetrahydroxystilbene structure (e.g., trans-2,3',4,5'-tetrahydroxystilbene) google.com.

The precise enzymes responsible for introducing this additional hydroxyl group in the biosynthesis of Oxyresveratrol are subjects of ongoing research. However, plant cytochrome P450 monooxygenases (CYPs) are known to be involved in the hydroxylation of various plant secondary metabolites, including stilbenoids oeno-one.eu. These enzymes play critical roles in diversifying the chemical structures of plant compounds, leading to molecules with altered properties and bioactivities.

Microbial Bioproduction and Biotransformation Pathways of Stilbenoids

The production of stilbenoids, including this compound, is not limited to plants. Advances in metabolic engineering and microbial biotransformation offer alternative routes for their synthesis.

Engineered Microbial Systems for Stilbenoid Synthesis

Metabolic engineering approaches have been employed to produce stilbenoids in microbial hosts like Escherichia coli and yeast. For example, Escherichia coli has been engineered to synthesize pinosylvin by introducing the necessary genes for its biosynthetic pathway asm.org. This involves the heterologous expression of enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), 4-coumarate-CoA ligase (4CL), and stilbene synthase (STS) in the microbial host asm.orgnih.gov. Such engineered systems aim to provide a sustainable and scalable method for producing valuable plant-derived compounds.

Microbial Metabolites of Resveratrol Precursors to this compound

Microbial biotransformation represents another avenue for obtaining this compound. In this process, microorganisms are used to convert precursor compounds into the desired product. It has been reported that Oxyresveratrol can be produced through the microbial biotransformation or enzymatic hydrolysis of glycosylated stilbenes, such as mulberroside A, which is found in the roots of Morus alba ncats.io. This highlights the potential of using microbial enzymes or whole-cell systems to modify plant-derived molecules or their precursors into valuable compounds like this compound.

Compound List:

this compound (Oxyresveratrol)

Resveratrol

Pterostilbene

Pinosylvin

Piceatannol

Viniferins

Mulberroside A

Chemical Synthesis and Structural Modification Strategies for 4 Hydroxyresveratrol and Its Analogues

Total Synthesis Approaches to 4-HydroxyResveratrol

Several synthetic routes have been developed to access this compound (piceatannol), often starting from readily available precursors. These methods vary in their efficiency, stereoselectivity, and the number of steps involved.

Condensation and Demethylation: One approach involves the condensation of 3,5-dimethoxy benzyl (B1604629) phosphoric acid diethyl ester with 3,5-dimethoxy benzaldehyde (B42025) in the presence of dimethyl formamide (B127407) as a solvent and potassium tert-butoxide as a catalyst. This yields 3,4,3',5'-tetramethoxy stilbene (B7821643), which is subsequently demethylated using boron tribromide in dichloromethane (B109758) to produce piceatannol (B1677779). This method has reported yields ranging from 45-50% google.com.

Reductive Elimination: A stereoselective one-pot synthesis of trans-4-hydroxystilbenes and their derivatives has been reported, utilizing the reductive elimination of the carbonyl function in 2-phenyl-1-(4-hydroxyphenyl)ethan-1-one using sodium borohydride (B1222165) (NaBH₄) and concentrated hydrochloric acid (HCl), achieving 100% stereoselectivity tandfonline.com.

Chemoenzymatic Synthesis: The synthesis of 4-hydroxystilbene (B177177) has also been achieved using a combination of biocatalysis and chemical synthesis. This involves using a phenacrylate decarboxylase (EsPAD) in a flow reactor setup to convert p-coumaric acid, followed by a subsequent Heck reaction catalyzed by palladium(II) acetate (B1210297) researchgate.net.

Table 3.1: Selected Synthetic Routes to this compound (Piceatannol)

Method/Starting MaterialsKey Reagents/CatalystsYield (%)StereoselectivityReference
Condensation of 3,5-dimethoxy benzyl phosphoric acid diethyl ester with 3,5-dimethoxy benzaldehyde, followed by demethylationDimethyl formamide (solvent), Potassium tert-butoxide (catalyst), Boron tribromide (demethylation)45-50Not specified google.com
Sonogashira coupling from vanillinBenzyl bromide, base, TMSiCHN₂, 1-iodo-3,5-dimethoxybenzene, CuI, PdCl₂(PPh₃)₂, Bromine, Zn, KI, HCl, EtOH, BBr₃26High trans google.com
Mizoroki-Heck coupling from 3,5-dimethoxyanilineDiazotization, reduction, acetylation, 3,4-dimethoxystyrene, Pd catalyst, Boron tribromide~32.0Not specified crimsonpublishers.com
Reductive elimination of carbonyl functionNaBH₄, conc. HClNot specified100% trans tandfonline.com
Chemoenzymatic synthesis from p-coumaric acidPhenacrylate decarboxylase (EsPAD), Palladium(II) acetate (Heck reaction)14.7Not specified researchgate.net

Synthetic Derivatization of this compound

The hydroxyl groups present on the this compound structure provide convenient sites for chemical modification, leading to a variety of derivatives with altered physicochemical and biological properties. These derivatizations include the introduction of various functional groups, glycosylation, and the formation of oligomers.

Functionalization of the stilbene backbone can be achieved by modifying the existing hydroxyl groups or by introducing new substituents.

Esterification and Etherification: The phenolic hydroxyl groups are amenable to esterification and etherification reactions. For example, the synthesis of new piceatannol derivatives with lipophilic chains on the A-ring has been achieved through chemo- and regioselective aromatic hydroxylation with 2-iodoxybenzoic acid (IBX), aiming to modify solubility and miscibility in non-aqueous media mdpi.com.

Introduction of Amino Groups: The synthesis of analogues such as 4'-amino-4-hydroxystilbene has been reported, typically involving the reduction of a nitro precursor chemicalbook.com.

Alkoxylation: The introduction of alkoxy groups, such as ethoxy groups, at different positions on the stilbene scaffold has been explored using methods like the Wittig reaction. For instance, stilbenoid derivatives with varying ethoxy substitutions have been synthesized and evaluated for their biological activities researchgate.net.

Modification of Hydroxylation Patterns: Strategies involving Wittig and Heck reactions have been employed to synthesize resveratrol (B1683913) derivatives with modified hydroxylation and methoxylation patterns dntb.gov.ua.

Glycosylation and oligomerization are significant modifications that can alter the pharmacokinetic properties and biological effects of this compound.

Glycosylation: Glycosylated derivatives, such as piceatannol glucosides (e.g., astringin), can be synthesized. Microbial biotransformation has also been utilized to produce methylglucoside (B8445300) derivatives of piceatannol, such as 4'-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol and 3'-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol nih.gov. Glycosylation is known to aid in the storage and translocation of stilbenes within plant tissues and can protect them from oxidation acs.org.

Oligomerization: Stilbenoids can exist as oligomers, including dimers, trimers, and tetramers, which are often formed through oxidative radical coupling or Friedel–Crafts reactions of monomeric stilbenes like resveratrol and its derivatives acs.orgnih.govua.es. The total synthesis of resveratrol dimers, such as ampelopsin B and ε-viniferin, has been reported, often involving protective group strategies and cyclization steps nih.gov. These oligomeric structures represent a diverse class of compounds with potential biological activities.

Design and Synthesis of Novel Stilbenoid Analogues with Modified Hydroxylation Patterns

The design of novel stilbenoid analogues often focuses on altering the hydroxylation pattern of the parent stilbene structure to explore structure-activity relationships and enhance specific properties.

Altered Hydroxylation and Alkoxylation: Researchers have synthesized new trans-resveratrol derivatives by modifying hydroxylation and methoxylation patterns using established synthetic methods like the Wittig and Heck reactions dntb.gov.ua. This approach allows for systematic investigation into how the position and number of hydroxyl or alkoxy groups influence biological activity.

Lipophilic Derivatives: To improve properties such as solubility and bioavailability, lipophilic chains have been introduced onto the A-ring of piceatannol through regioselective aromatic hydroxylation. This strategy aims to create derivatives that are more amenable to formulation in non-aqueous systems mdpi.com.

Diverse Substituent Introduction: A broad range of structural analogues has been synthesized by introducing various substituents and functional groups onto the aromatic rings and the central stilbene chain. This includes creating analogues with different numbers and positions of hydroxyl, ethoxy, or other functional groups, as well as modifying the core structure, such as in dihydrostilbenes and chalcones, to identify compounds with optimized activities researchgate.netnih.gov.

The ongoing research into the synthesis and modification of this compound and its analogues continues to expand the chemical space of these compounds, providing valuable tools for understanding their biological roles and for developing potential therapeutic applications.

Compound Name Table:

Common NameIUPAC NameChemical FormulaCAS Number
This compoundPiceatannolC₁₄H₁₂O₄645-14-7
Resveratrol(E)-5-(4-hydroxystyryl)benzene-1,3-diolC₁₄H₁₂O₃501-36-0
Oxyresveratrol (B150227)(E)-2,3',4,5-tetrahydroxystilbeneC₁₄H₁₂O₅2971-38-2
AstringinPiceatannol 4-O-β-D-glucopyranosideC₂₀H₂₂O₉29164-00-7
Ampelopsin BNot specified (Resveratrol dimer)Not specifiedNot specified
ε-ViniferinNot specified (Resveratrol dimer)Not specifiedNot specified

Molecular and Cellular Mechanisms of Action of 4 Hydroxyresveratrol in Preclinical Models

Modulation of Cellular Signaling Pathways by 4-HydroxyResveratrol

This compound, a significant derivative of resveratrol (B1683913), has been the subject of extensive research to elucidate its mechanisms of action at the molecular and cellular levels. Preclinical studies have demonstrated its ability to modulate a variety of signaling pathways, which are crucial in the regulation of cellular processes. This modulation is central to its observed biological activities. The subsequent sections will delve into the specific pathways influenced by this compound, including the regulation of kinase activity, its influence on key transcription factors, and its effects on the sirtuin family of proteins.

Regulation of Kinase Activity (e.g., AMP-activated protein kinase (AMPK))

This compound has been shown to be a potent activator of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. The activation of AMPK by this compound is a key mechanism underlying many of its beneficial effects. Once activated, AMPK initiates a cascade of events aimed at restoring cellular energy homeostasis. This includes the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

The activation of AMPK by this compound has been observed in various preclinical models. For instance, in neuronal cells, this activation has been linked to the promotion of neurite outgrowth and mitochondrial biogenesis. The mechanism of AMPK activation by this compound can occur through multiple pathways. At higher concentrations, it can directly increase the cellular AMP:ATP ratio, which is a primary trigger for AMPK activation. Additionally, its activation of AMPK can be dependent on the upstream kinase LKB1.

Preclinical Model Key Findings on AMPK Activation by this compound
Neuronal Cells (in vitro)Promotes neurite outgrowth and mitochondrial biogenesis in an AMPK-dependent manner.
Various Cell LinesActivation of AMPK can be cell-type dependent and may require the presence of functional LKB1.
General MechanismCan increase the AMP:ATP ratio at high concentrations, leading to AMPK activation.

Influence on Transcription Factors (e.g., Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2))

This compound exerts significant influence over the activity of crucial transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). These transcription factors play pivotal roles in the cellular response to inflammation and oxidative stress.

NF-κB is a key regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by various inflammatory signals, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. This compound has been demonstrated to inhibit the activation of the NF-κB signaling pathway. This inhibition can occur through the suppression of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that holds NF-κB in the cytoplasm. By preventing IκBα degradation, this compound effectively blocks the nuclear translocation and activity of NF-κB, thereby downregulating the expression of inflammatory mediators.

Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This compound has been shown to activate the Nrf2 pathway. It can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear accumulation of Nrf2. This, in turn, enhances the expression of a battery of antioxidant and detoxifying enzymes, bolstering the cell's defense against oxidative damage.

Transcription Factor Effect of this compound Underlying Mechanism
NF-κB InhibitionPrevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
Nrf2 ActivationDisrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear accumulation.

Effects on Sirtuin Family Proteins

The sirtuin family of proteins, particularly SIRT1, are NAD+-dependent deacetylases that play a critical role in regulating cellular metabolism, stress resistance, and aging. This compound is a well-documented activator of SIRT1. The activation of SIRT1 by this compound can occur through a direct allosteric interaction with the enzyme, leading to an increase in its deacetylase activity.

The activation of SIRT1 by this compound has far-reaching consequences, as SIRT1 deacetylates a wide range of substrates, including transcription factors and metabolic enzymes. For example, the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) by SIRT1 is a key event in mitochondrial biogenesis and function. Furthermore, there is a complex interplay between SIRT1 and AMPK, where the activation of one can influence the activity of the other, creating a positive feedback loop that enhances the cellular response to metabolic stress.

Antioxidative Mechanisms of this compound at the Cellular Level

This compound exhibits potent antioxidant properties through both direct and indirect mechanisms at the cellular level. These mechanisms contribute significantly to its protective effects against oxidative stress-induced cellular damage.

Direct Radical Scavenging Capabilities in In Vitro Models

In various in vitro models, this compound has demonstrated significant direct radical scavenging capabilities. It can effectively neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the superoxide radical, hydroxyl radical, and peroxynitrite. This direct scavenging activity is attributed to its chemical structure, specifically the presence of hydroxyl groups on the stilbene (B7821643) backbone, which can donate a hydrogen atom to quench free radicals, thereby stabilizing them.

Comparative studies have often shown that this compound, also known as oxyresveratrol (B150227), possesses superior radical scavenging activity compared to resveratrol. For instance, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, this compound has been reported to have a lower IC50 value, indicating greater scavenging potency.

In Vitro Assay Radical Scavenging Activity of this compound
DPPH AssayDemonstrates potent scavenging of the stable DPPH radical.
ABTS AssayEffectively scavenges the ABTS radical cation.
Superoxide Anion ScavengingShows the ability to directly neutralize superoxide radicals.

Induction of Endogenous Antioxidant Enzyme Expression (e.g., Superoxide Dismutase, NAD(P)H:quinone oxidoreductase 1)

Beyond its direct radical scavenging activity, a crucial aspect of this compound's antioxidant mechanism is its ability to induce the expression of endogenous antioxidant enzymes. This is primarily achieved through the activation of the Nrf2 signaling pathway, as discussed in section 4.1.2.

By promoting the nuclear translocation of Nrf2, this compound upregulates the transcription of genes containing the Antioxidant Response Element (ARE) in their promoter regions. These genes encode for a wide array of protective proteins, including:

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive semiquinones and ROS.

The induction of these and other antioxidant enzymes by this compound enhances the cell's intrinsic capacity to neutralize oxidative threats, providing a long-lasting and robust defense against oxidative stress.

Endogenous Antioxidant Enzyme Effect of this compound Mediating Pathway
Superoxide Dismutase (SOD) Increased expression and activityNrf2-ARE Pathway
NAD(P)H:quinone oxidoreductase 1 (NQO1) Increased expression and activityNrf2-ARE Pathway

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the provided outline and strict content inclusions. The vast majority of preclinical research has concentrated on its parent compound, Resveratrol.

While this compound is recognized as a metabolite of Resveratrol, specific studies detailing its distinct molecular and cellular mechanisms of action are limited. The current body of scientific evidence does not provide sufficient specific data on this compound to thoroughly and accurately address the following required sections:

Anti-Proliferative and Apoptotic Mechanisms of this compound in Preclinical Cell Models

Cell Cycle Arrest Mechanisms:Investigations into cell cycle arrest have been conducted using Resveratrol.

To maintain scientific accuracy and adhere strictly to the user's instructions of focusing solely on this compound, an article on this specific compound with the requested level of detail and supporting data from diverse sources cannot be produced at this time. Extrapolating findings from Resveratrol to this compound would be scientifically inappropriate and would violate the core instructions of the request. Further research is needed to elucidate the specific molecular and cellular mechanisms of this compound.

Topoisomerase Inhibition and DNA Interaction Studies

This compound, also known as Piceatannol (B1677779), has been investigated for its interaction with DNA and its potential to inhibit topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription. In preclinical models, piceatannol has demonstrated the ability to interact directly with DNA. Spectroscopic studies analyzing its interaction with pBR322 plasmid DNA revealed changes in absorbance, suggesting a groove-binding interaction. nih.gov Specifically, when pBR322 DNA was added to a solution of piceatannol, the absorbance at 323 nm decreased with a slight red shift, indicative of groove binding. nih.gov

Further studies have shown that in the presence of copper ions (Cu(II)), piceatannol can act as a pro-oxidant, inducing oxidative DNA damage. nih.gov This activity is linked to the structure of the compound, with research suggesting that analogs with ortho-dihydroxyl groups are highly active in causing DNA strand breakage. nih.gov

In cellular models, piceatannol has been shown to induce internucleosomal DNA fragmentation, a hallmark of apoptosis. Treatment of human acute myeloid leukemia (HL-60) cells with piceatannol led to this fragmentation, particularly after 12 and 24 hours of exposure. nih.gov This effect points to an indirect interaction with DNA integrity through the activation of cellular death pathways. Additionally, studies on Escherichia coli have indicated that piceatannol, as an ATPase inhibitor, can affect the reactivation of DNA gyrase (a type II topoisomerase), which is essential for maintaining DNA supercoiling. researchgate.net

Other Investigated Cellular Activities

The antimicrobial properties of this compound (Piceatannol) have been evaluated against various pathogens in cell cultures. It has demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. Studies have determined its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against several clinical and reference strains of S. aureus. The MIC for most tested strains was found to be 128 μg/mL, with an MBC of 256 μg/mL, indicating a bactericidal effect. nih.gov For some strains, the MIC was as low as 64 μg/mL. nih.gov Another study reported an average MIC of 283 µg/mL after 24 hours of treatment for the tested S. aureus strains. researchgate.netdergipark.org.tr

In addition to its antibacterial effects, piceatannol has shown significant antiviral activity. Its efficacy against Pseudorabies virus (PRV), a member of the Herpesviridae family, was assessed in PK-15 (porcine kidney) cells. Piceatannol was found to inhibit PRV multiplication in a dose-dependent manner. nih.govresearchgate.net The 50% inhibitory concentration (IC50) was determined to be 0.0307 mg/mL. nih.govresearchgate.net The compound exhibited a selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, of 3.68. nih.govresearchgate.net Mechanistic studies suggest that piceatannol exerts its anti-PRV effects by inhibiting the viral adsorption and intracellular replication phases and by reducing the transcription levels of key viral genes. researchgate.netmdpi.com

This compound (Piceatannol) has been shown to modulate mitochondrial function and cellular respiration in various preclinical cell models. In pheochromocytoma-12 (PC-12) cells subjected to oxidative stress, piceatannol treatment effectively improved mitochondrial content and function. nih.govresearchgate.net This included an enhanced capacity to eliminate mitochondrial reactive oxygen species (ROS) and an increase in the expression of key regulators of mitochondrial biogenesis, such as mitochondrial transcription factor A (TFAM) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). nih.govresearchgate.net Furthermore, the expression of mitochondrial Complex IV was also increased. nih.govresearchgate.net

Conversely, in the parasite Toxoplasma gondii, piceatannol was found to induce mitochondrial dysfunction. Treatment with piceatannol disrupted the integrity of the parasite's mitochondria, leading to a reduction in mitochondrial membrane potential and a significant, dose-dependent decrease in ATP production. nih.gov This was accompanied by an elevation in ROS levels. nih.gov Transcriptomic analysis revealed that piceatannol suppressed genes related to oxidative phosphorylation, particularly those encoding proteins for mitochondrial respiratory chain complexes III, IV, and V. nih.gov

In human periodontal ligament fibroblasts under oxidative stress, piceatannol showed cytoprotective effects but did not appear to protect the cells from mitochondrial damage as measured by ATP production. nih.gov These findings suggest that the effects of piceatannol on mitochondrial function can be context-dependent, varying with the cell type and the specific stressor. In some contexts, it enhances mitochondrial biogenesis and function, while in others, it can induce mitochondrial dysfunction, highlighting a complex mechanism of action. nih.govnih.govnih.gov

Metabolism and Biotransformation of 4 Hydroxyresveratrol in Preclinical Models

In Vitro Metabolic Pathways of 4-HydroxyResveratrol

In vitro models using liver and intestinal fractions have been crucial for identifying the primary metabolic pathways of stilbenoids, which are dominated by Phase II conjugation reactions. semanticscholar.org These reactions, primarily glucuronidation and sulfation, increase the water solubility of the compounds, facilitating their excretion. researchgate.net

The principal metabolic transformations observed in these preclinical models are:

Glucuronidation: This is a major pathway where uridine (B1682114) 5′-diphosphate glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the hydroxyl groups of the stilbenoid structure. researchgate.netnih.gov Studies on resveratrol (B1683913) and oxyresveratrol (B150227) have demonstrated that they are efficiently metabolized into various glucuronide conjugates. nih.govnih.gov For instance, in vitro incubation of oxyresveratrol has led to the identification of metabolites such as trans-ORV-4′-O-glucuronide and trans-ORV-3-O-glucuronide. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group. This process, alongside glucuronidation, represents a key route for stilbenoid metabolism in the liver and intestine. nih.gov Resveratrol-3-O-sulfate is a commonly identified metabolite in preclinical models. nih.govresearchgate.net

These enzymatic processes significantly reduce the levels of the free, unconjugated stilbenoid, converting it into various conjugated forms that are then released into circulation. semanticscholar.org

Table 1: Key In Vitro Phase II Metabolic Pathways for Stilbenoids

Metabolic PathwayEnzyme FamilyDescriptionExample Metabolite
GlucuronidationUDP-glucuronosyltransferases (UGTs)Attachment of a glucuronic acid moiety to a hydroxyl group, increasing water solubility. researchgate.netnih.govResveratrol-3-glucuronide nih.gov
SulfationSulfotransferases (SULTs)Addition of a sulfonate group to a hydroxyl group, aiding in detoxification and excretion. nih.govResveratrol-3-O-sulfate nih.gov

Microbial Metabolism of Stilbenoid Compounds in Preclinical Gut Models

The gut microbiota plays a profound role in the biotransformation of stilbenoids that escape absorption in the upper gastrointestinal tract. nih.govnih.gov In vitro preclinical models, such as fecal fermentation systems, have shown that gut bacteria can perform metabolic reactions that are distinct from host enzymatic pathways. nih.govmdpi.com

Studies using human fecal samples to ferment various stilbenoids, including resveratrol, piceatannol (B1677779), and oxyresveratrol, have identified several key microbial transformations: nih.govmdpi.com

Double Bond Reduction (Hydrogenation): The most common microbial reaction involves the reduction of the double bond in the stilbene (B7821643) core structure. mdpi.com This converts resveratrol into dihydroresveratrol (B186802). nih.govmdpi.com

Dehydroxylation: Gut microbes can remove hydroxyl groups from the stilbenoid structure. mdpi.com

Demethylation: In the case of methylated stilbenoids, gut microbiota can facilitate the removal of methyl groups. mdpi.com

The intensity and specific pathways of microbial metabolism can vary significantly between individuals, which is attributed to differences in the composition of their gut microbiota. nih.govmdpi.com For example, while resveratrol was consistently metabolized to dihydroresveratrol in multiple studies, other stilbenoids like piceatannol were converted to dihydropiceatannol. mdpi.com

Table 2: Major Microbial Metabolic Reactions in Preclinical Gut Models

Microbial ReactionDescriptionParent Compound ExampleResulting Metabolite
Double Bond ReductionSaturation of the ethenyl bridge connecting the two phenyl rings. mdpi.comResveratrolDihydroresveratrol nih.govmdpi.com
DehydroxylationRemoval of one or more hydroxyl (-OH) groups from the core structure. mdpi.comPiceatannol3,3',4'-trihydroxystilbene mdpi.com
DemethylationRemoval of a methyl (-CH3) group from a methoxy (B1213986) substituent. mdpi.comPinostilbene(Metabolically stable in some models) mdpi.com

Identification and Characterization of Preclinical Metabolites of this compound

The comprehensive analysis of tissues and biological fluids from preclinical animal models following oral administration of stilbenoids has led to the identification and characterization of numerous metabolites. frontiersin.org These metabolites are the products of both host (Phase II) and microbial metabolism. frontiersin.org

In mouse models, studies have identified a wide array of resveratrol metabolites, with gut microbiota-derived metabolites and their conjugates being found in much higher abundance in tissues than resveratrol itself. frontiersin.org

Key identified preclinical metabolites include:

Host-Derived (Phase II) Metabolites: These are primarily glucuronide and sulfate (B86663) conjugates of the parent compound. Examples include resveratrol-3-glucuronide and resveratrol-3-O-sulfate. nih.gov

Microbiota-Derived Metabolites: These result from bacterial action in the colon.

Dihydroresveratrol (DHR): Formed by the hydrogenation of resveratrol, DHR is a major microbial metabolite. frontiersin.orgnih.gov

Lunularin (LUN): This metabolite is formed through the subsequent dehydroxylation of DHR. frontiersin.orgproquest.com Studies in antibiotic-treated mice confirmed that the production of both DHR and LUN was depleted, verifying their microbial origin. frontiersin.org

4-hydroxyphenylacetic acid (4-HPA): Metabolomics analysis has identified this compound as a gut microbial catabolite of resveratrol. nih.gov

Conjugates of Microbial Metabolites: The microbially produced metabolites, such as DHR and LUN, can be absorbed and subsequently undergo Phase II conjugation by host enzymes, leading to the formation of DHR-sulfates, DHR-glucuronides, LUN-sulfates, and LUN-glucuronides. frontiersin.org

The identification of these compounds has been accomplished using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). frontiersin.org

Table 3: Identified Preclinical Metabolites of Resveratrol

Metabolite NameParent CompoundMetabolic PathwayOriginPreclinical Model of Identification
Resveratrol-3-glucuronideResveratrolGlucuronidationHost (Phase II)Mouse Feces nih.gov
Resveratrol-3-O-sulfateResveratrolSulfationHost (Phase II)Mouse Feces nih.gov
Dihydroresveratrol (DHR)ResveratrolHydrogenationGut MicrobiotaMouse Tissues, Feces frontiersin.orgnih.gov
Lunularin (LUN)DihydroresveratrolDehydroxylationGut MicrobiotaMouse Tissues frontiersin.org
DHR-sulfateDihydroresveratrolSulfationMicrobiota + HostMouse Tissues frontiersin.org
LUN-sulfateLunularinSulfationMicrobiota + HostMouse Tissues frontiersin.org
4-hydroxyphenylacetic acid (4-HPA)ResveratrolCatabolismGut MicrobiotaMouse Model nih.gov
3,4′-dihydroxy-trans-stilbeneResveratrolDehydroxylationGut MicrobiotaIn Vitro Fecal Fermentation proquest.com

Analytical Methodologies for 4 Hydroxyresveratrol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating and quantifying 4-HydroxyResveratrol from complex mixtures, such as plant extracts or biological samples.

High-Performance Liquid Chromatography (HPLC) is widely utilized for the analysis of this compound due to its ability to achieve high resolution and sensitivity. Various HPLC methods have been developed, often employing reversed-phase C18 columns.

Column: Phenomenex C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) are frequently used for resveratrol (B1683913) and its derivatives nih.govresearchgate.net. Other studies have employed C18 columns of varying dimensions and particle sizes, such as 250x4.6 mm, 2.5 µm ijper.org or Inertsil ODS-4 C18 3 μm europeanreview.org.

Mobile Phase: Mobile phases typically consist of a mixture of organic solvents (like methanol (B129727) or acetonitrile) and aqueous buffers. For instance, a mobile phase of methanol: 0.05% OPA buffer (pH 2.8) in a 50:50 or 51:49 (v/v) ratio has been optimized for resveratrol analysis ijper.org. Another common composition involves methanol and phosphate (B84403) buffer (pH 6.8) in a 63:37 (v/v) ratio nih.gov. Gradient elution is also employed, using systems like acetonitrile (B52724) and 0.1% formic acid nih.govu-toyama.ac.jp.

Detection: Detection is commonly performed using UV-Vis detectors, with wavelengths around 306 nm nih.govresearchgate.netresearchgate.net or 319 nm ijper.org being optimal for resveratrol and its related compounds. Diode-Array Detectors (DAD) allow for spectral acquisition across a range, typically from 200-400 nm ijper.orgeuropeanreview.org.

Retention Time: Under specific conditions, trans-resveratrol has been reported to elute with retention times around 3.64 min ijper.org, 3.13 min ijpsm.com, or 3.94 min nih.govresearchgate.net.

Table 6.1.1: Key HPLC Parameters for Resveratrol and Related Compounds

Compound/AnalyteColumn TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference(s)
ResveratrolPhenomenex C18Methanol: 0.05% OPA buffer (pH 2.8) (50:50, v/v)0.73193.64 ijper.org
ResveratrolPhenomenex C18Methanol: Phosphate buffer (pH 6.8) (63:37, v/v)1.03063.94 nih.gov
ResveratrolC18Acetonitrile: 0.1% Formic Acid0.4UV (not specified)~0.5-2.0 (gradient) nih.gov
Oxyresveratrol (B150227)C18Gradient: Acetonitrile/0.1% TFA0.5290~20-30 (gradient) u-toyama.ac.jp
ResveratrolC18Acetonitrile: 0.01 M phosphate buffer (pH 4.0) (60:40, v/v)1.03453.13 ijpsm.com

LC-MS/MS offers enhanced sensitivity and specificity, making it invaluable for detecting and quantifying this compound and its metabolites in complex matrices.

Ionization and Detection: Electrospray Ionization (ESI) in negative ion mode is commonly used for resveratrol and its derivatives nih.gov. Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for targeted quantification. For resveratrol, specific m/z transitions like 227/185 have been reported psu.edu.

Column and Mobile Phase: Reversed-phase columns, such as Acquity BEH C18 (2.1 x 50 mm), are utilized with mobile phases typically consisting of acetonitrile and 0.1% formic acid or water nih.govu-toyama.ac.jp.

Sensitivity: Detection limits for resveratrol in various matrices have been reported in the nmol/L range ijper.org. For instance, limits of detection (LOD) for trans-resveratrol in plasma were as low as 0.006 µg/ml nih.gov.

Sample Preparation: Sample preparation often involves solid-phase extraction (SPE) ijper.org or liquid-liquid extraction (LLE) nih.govresearchgate.net to remove interfering substances before chromatographic separation and MS detection.

Table 6.1.2: Key LC-MS/MS Parameters for Resveratrol and Related Compounds

AnalyteIonization ModeMRM Transitions (Precursor/Product)Column TypeMobile Phase CompositionDetection Limit (example)Reference(s)
ResveratrolNegative ESI227/185Luna C18Acetonitrile/0.4% Acetic Acid0.2 nmol/L (in LDL) psu.edu
ResveratrolNegative ESI227/185Acquity BEH C18Acetonitrile/0.1% Formic Acid9.77 nM nih.gov
ResveratrolPositive ESINot specifiedSynergi Fusion-RP0.1% Formic Acid/MeOHNot specified japsonline.com
Hydroxyresveratrol-glucuronideNot specified419/243Not specifiedNot specifiedNot specified nih.gov

Spectroscopic Techniques for Structural Elucidation and Photostability Assessment

Spectroscopic methods are vital for confirming the identity and structure of this compound and for evaluating its stability under various conditions.

NMR spectroscopy is a powerful tool for determining the molecular structure of compounds. For this compound and its derivatives, NMR techniques such as ¹H NMR, ¹³C NMR, HSQC, HMBC, and COSY are employed to confirm structural assignments ijpsm.comd-nb.info. Specific proton and carbon chemical shifts provide unique fingerprints for compound identification. While direct ¹H NMR data for this compound itself is not extensively detailed in the provided snippets, NMR is consistently mentioned for the structural characterization of related stilbenoids and their derivatives ijpsm.comd-nb.infospectrabase.com.

UV-Vis spectroscopy is used to characterize the electronic transitions within molecules, providing information about conjugation and chromophores, which is essential for quantification and identifying compounds.

UV-Vis Absorption: Resveratrol and hydroxy resveratrol exhibit strong absorption properties in the UV range, making them suitable for UV protection spectroscopyonline.comresearchgate.net. The UV-Vis spectrum of trans-resveratrol shows absorption maxima at approximately 218, 234, 307, and 321 nm in ethanol (B145695) researchgate.net. These absorption peaks are characteristic of the conjugated stilbene (B7821643) structure. The specific absorption maxima for this compound would be similar, falling within the range relevant for stilbenes (e.g., 310-330 nm for stilbenes) researchgate.net.

Photostability: UV-Vis spectroscopy, coupled with theoretical calculations, has been used to investigate the photostability of stilbenoids like hydroxy resveratrol spectroscopyonline.comresearchgate.netresearchgate.net. These studies indicate that compounds like hydroxy resveratrol and pterostilbene (B91288) demonstrate high photostability and can absorb UV radiation effectively spectroscopyonline.comresearchgate.net. Femtosecond Transient Absorption Spectroscopy (FTAS) provides insights into ultrafast molecular dynamics, including photoisomerization processes, which are crucial for understanding how these molecules dissipate UV energy and maintain their structural integrity spectroscopyonline.comresearchgate.net. FTAS studies have shown that the trans-cis isomerization process for resveratrol occurs within picoseconds, indicating efficient energy relaxation spectroscopyonline.com.

Advanced Detection Methods in Complex Biological Matrices (Preclinical)

Analyzing this compound in complex biological matrices like plasma or tissue requires robust sample preparation techniques to isolate the analyte and remove interfering substances before instrumental analysis.

Sample Preparation: Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE typically involves solvents like ethyl acetate (B1210297) or acetonitrile, often with the addition of an internal standard nih.govresearchgate.net. SPE offers a more selective approach for isolating target compounds from complex biological fluids ijper.org.

Matrix Effects: The presence of endogenous compounds in biological matrices can affect the ionization efficiency of the analyte in mass spectrometry, a phenomenon known as the matrix effect. Studies have confirmed that matrix effects for resveratrol are generally within acceptable ranges (<15%) when using appropriate LC-MS/MS methods nih.gov.

Stability: Ensuring the stability of this compound during sample collection, storage, and analysis is critical. Studies have shown that resveratrol is stable in frozen plasma at -20°C for at least three freeze-thaw cycles and remains stable for up to 15 days when stored at -20°C nih.gov. It is also stable in plasma under bench-top, freeze-thaw, and storage conditions nih.gov.

The development of sensitive and selective analytical methods is paramount for advancing research into the biological roles and therapeutic potential of this compound. Techniques like HPLC and LC-MS/MS, complemented by spectroscopic methods like NMR and UV-Vis, provide the necessary tools for accurate characterization and quantification.

Compound Name List:

this compound (Oxyresveratrol)

Resveratrol (trans-resveratrol)

Piceid (trans-piceid)

Taxifolin

Hexestrol

Pterostilbene

Isorhapontigenin

Rhapontigenin

4-Methoxyresveratrol

Piceatannol (B1677779) (3-hydroxyresveratrol)

Epsilon-viniferin

Pallidol

Mulberroside A

Kuwanon G

Morusin

4-Hydroxycinnamic acid

Skimmin

Chlorogenic acid

Rutin

Isoquercitrin

Astragalin

Quercitrin

Gallic acid

Catechin

3-Hydroxybenzoic acid

p-Coumaric acid

Myricetin

Cyanidin

Kaempferol

Rosmarinic acid

Quercetin

Acetohydroxamic acid

Thymoquinone

Oleuropein

Phloridzin dihydrate

2-Hydroxy-1,4-naphthoquinone

Butein

Naringenin

Silymarin

Luteolin

Syringic acid

Ellagic acid

Curcumin

Polydatin

Amikacin

Acetaminophen

Kynuramine

4-Hydroxyquinoline

Structure Activity Relationship Sar Studies of 4 Hydroxyresveratrol and Its Derivatives

Impact of Hydroxylation Patterns on Biological Activities

The presence, number, and position of hydroxyl groups on the stilbene (B7821643) backbone are critical determinants of resveratrol's biological activities, including its antioxidant, cytotoxic, and anti-proliferative effects researchgate.netmdpi.com. Hydroxyl groups are essential for the radical-scavenging properties of resveratrol (B1683913) and its analogs researchgate.netmdpi.com. Specifically, the hydroxyl group at the 4' position, along with others, contributes significantly to antioxidant capacity, with para-hydroxyl groups generally conferring greater radical-scavenging activity than meta-hydroxyl groups researchgate.net.

Increasing the degree of hydroxylation often leads to enhanced biological potency. For example, studies comparing resveratrol (3,5,4′-trihydroxy-trans-stilbene) with more hydroxylated analogs have revealed increased cytotoxic activity against cancer cells. Hexahydroxystilbene (M12), possessing six hydroxyl groups, demonstrated significantly higher cytotoxic potency (IC50: 13.8 μM) compared to resveratrol (IC50: 58.4 μM) and other tetrahydroxylated derivatives like M6 (3,3′,4,4′-tetrahydroxy-trans-stilbene, IC50: 48.1 μM) and M8 (3,4,4′,5-tetrahydroxy-trans-stilbene, IC50: 33.4 μM) nih.gov. Piceatannol (B1677779) (3,5,3′,4′-tetrahydroxy-trans-stilbene), another hydroxylated analog, also exhibits potent cytotoxic effects and is a known inducer of apoptosis researchgate.netmdpi.com. Furthermore, the presence of 3,4-dihydroxyl groups has been associated with enhanced antioxidant and anti-tumor activities researchgate.net. Analogs with a higher number of phenolic groups, such as pentahydroxy and hexahydroxy stilbenes, have also shown potential as selective estrogen receptor modulators (SERMs) mdpi.com.

Beyond direct cytotoxicity, hydroxylation patterns influence cell cycle regulation. Hydroxylated resveratrol analogs have been observed to shift the cell cycle distribution, typically by reducing the percentage of cells in the G0/G1 phase and increasing those in the S phase, thereby impacting DNA synthesis and cell proliferation acs.org.

Table 1: Impact of Hydroxylation Patterns on Cytotoxicity

CompoundHydroxylation PatternKey Biological ActivityReported Potency/Effect (IC50)Source
Resveratrol (Res)3,5,4′-trihydroxyCytotoxicity58.4 μM nih.gov
M6 (3,3′,4,4′-tetrahydroxy-trans-stilbene)TetrahydroxyCytotoxicity48.1 μM nih.gov
M8 (3,4,4′,5-tetrahydroxy-trans-stilbene)TetrahydroxyCytotoxicity33.4 μM nih.gov
M12 (3,3′,4,4′,5,5′-hexahydroxy-trans-stilbene)HexahydroxyCytotoxicity13.8 μM nih.gov
Piceatannol (3,5,3′,4′-tetrahydroxy-trans-stilbene)TetrahydroxyCytotoxicity~41.1% inhibition at 25 μM acs.org; potent inducer of apoptosis mdpi.com mdpi.comacs.org

Note: IC50 values are specific to the cell lines and experimental conditions tested in each study.

Influence of Alkylation and Other Substitutions on Activity Profiles

Modifications to the hydroxyl groups of resveratrol, such as alkylation, esterification, or methoxylation, as well as the introduction of other substituents, can significantly alter its lipophilicity, bioavailability, and biological activity profiles nih.govscirp.orgresearchgate.net.

Increasing the lipophilicity of resveratrol through the addition of alkyl or acyl chains to its hydroxyl moieties is a strategy employed to enhance its bioavailability and efficacy, particularly for topical applications like skin whitening nih.gov. These lipophilic derivatives have demonstrated improved biological efficacy researchgate.net. For instance, alkyl ether and ester derivatives of resveratrol have shown effectiveness in inhibiting melanogenesis by modulating the expression of key enzymes such as tyrosinase and tyrosinase-related protein (TRP)-1 nih.gov.

Other substitutions also impact activity. Methoxy (B1213986) groups, particularly at the 3- and 5-positions of the benzene (B151609) ring, have been identified as crucial for certain inhibitory activities scirp.org. Replacing hydroxyl groups with substituents like bromine atoms can lead to increased cytotoxic activity scirp.org. Furthermore, novel structures such as N-phosphoryl amino acid modified resveratrol analogs have exhibited significantly stronger inhibitory effects against cancer cell lines than resveratrol itself, with the length of the alkyl chain and the steric bulk of the amino acid moiety influencing their anti-proliferative activity scirp.org. Aminoalkyl derivatives have also been synthesized, showing potent antibacterial properties by potentially interfering with bacterial membrane integrity mdpi.com.

Table 2: Influence of Substitutions on Biological Activity

Compound/DerivativeType of ModificationTarget ActivityReported Effect / PotencySource
Alkyl ether derivatives (e.g., 2a-2e)Alkylation (e.g., ethyl, butyl, hexyl, octyl ethers)Melanogenesis InhibitionReduced melanin (B1238610) content; 2a inhibited tyrosinase and TRP-1 expression nih.gov
Ester derivatives (e.g., 3a-3d)Esterification (e.g., acetate (B1210297), butyrate)Melanogenesis InhibitionReduced melanin content nih.gov
Methoxy derivatives (e.g., 3-methoxy-E-diethylstilbestrol)MethoxylationAnti-tumorHigher potential anti-tumor activities scirp.org
N-phosphoryl amino acid derivatives (e.g., 15a)N-phosphorylation and amino acid modificationCytotoxicityPotent activity (e.g., 15a IC50: 3.45 ± 0.82 μM) scirp.org
Aminoalkyl derivativesAlkylation with amino groupAntibacterialPotent properties against anaerobic bacteria mdpi.com

Stereochemical Considerations in 4-HydroxyResveratrol Research

The stilbene structure, including resveratrol and its derivatives, can exist as geometric isomers, primarily the cis and trans forms, due to the double bond in the ethylene (B1197577) bridge connecting the two phenyl rings mdpi.comnih.govaacrjournals.org. The trans isomer is generally more prevalent in natural sources and is often associated with higher biological activity, though the cis isomer can also exhibit significant biological effects mdpi.comnih.govaacrjournals.orgunibs.it.

Comparative Activity of Isomers:

Angiogenesis and Cell Proliferation: Studies comparing the cis and trans isomers reveal distinct potencies. Trans-resveratrol is significantly more potent than its cis counterpart in inhibiting angiogenesis, tumor growth, and endothelial cell proliferation aacrjournals.orgunibs.it. This difference is partly attributed to their varying abilities to modulate αvβ3 integrin function aacrjournals.org.

ANO1 Inhibition: In contrast to general antiangiogenic effects, cis-resveratrol (B22520) has demonstrated a markedly higher potency in inhibiting the Anoctamin1 (ANO1) channel compared to trans-resveratrol (IC50 of 10.6 μM vs. 102 μM, respectively) nih.gov. Furthermore, cis-resveratrol more effectively downregulated ANO1 expression, exhibiting ANO1-dependent anticancer activity nih.gov.

Antioxidant and Anti-inflammatory Effects: While trans-resveratrol is typically considered more potent in many contexts, cis-resveratrol has been reported to possess comparable antioxidant and anti-inflammatory activities aacrjournals.orgunibs.it.

Metabolism and Bioavailability: The stereoisomers of resveratrol can undergo stereospecific metabolic transformations, suggesting that their pharmacokinetic profiles, including bioavailability, may differ in vivo aacrjournals.org. The presence of the 4'-hydroxyl group in conjunction with the trans-conformation has been identified as important for certain inhibitory effects, such as cell proliferation inhibition nih.gov.

Emerging Research Perspectives and Methodological Advances in 4 Hydroxyresveratrol Studies

Development of Novel Preclinical Models for Stilbenoid Research (e.g., 3D Cell Models)

The limitations of traditional 2D cell culture models in fully recapitulating the complex in vivo microenvironment have led to the development and adoption of more sophisticated preclinical models, such as 3D cell cultures and organoids biorxiv.orgmdpi.comnih.govnih.govibidi.com. These advanced models offer a more physiologically relevant environment for studying the biological activity of compounds like 4-HydroxyResveratrol.

3D cell cultures, including spheroids and organoids, provide a more accurate representation of tissue architecture, cell-cell interactions, and nutrient/oxygen gradients, which can significantly influence drug responses biorxiv.orgibidi.com. Studies utilizing these models are crucial for understanding how this compound interacts within a complex cellular matrix, potentially revealing efficacy or resistance mechanisms that might be missed in 2D cultures biorxiv.orgnih.gov. For instance, research into phytochemicals, including stilbenoids, increasingly employs 3D models to assess their biological activity in a manner that better mimics in vivo conditions, offering insights into drug resistance and toxic effects on non-target tissues nih.gov. While specific studies detailing this compound's use in 3D models are still emerging, the broader trend in stilbenoid research highlights the utility of these models for evaluating compounds that may exhibit differential responses compared to 2D cultures biorxiv.org.

Computational and In Silico Approaches to this compound Activity Prediction

Computational and in silico methods are playing an increasingly vital role in accelerating the discovery and understanding of novel compounds like this compound. These approaches allow for the prediction of biological activity, identification of potential targets, and optimization of molecular structures before extensive laboratory experiments.

Molecular Docking Studies: Molecular docking is a key in silico technique used to predict the binding affinity of a compound to its target proteins. Studies on resveratrol (B1683913) have extensively utilized molecular docking to identify potential targets and understand its mechanisms of action nih.govnih.govd-nb.inforesearchgate.net. For example, inverse molecular docking has been employed to discover novel potential targets of resveratrol, revealing previously unknown connections that could lead to new therapeutic strategies nih.gov. While direct molecular docking studies specifically for this compound are less documented in the provided search results, the established methodologies for resveratrol suggest that similar approaches would be highly valuable for predicting its interactions with various biological targets, such as enzymes or receptors, and understanding its potential therapeutic effects nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a relationship between the chemical structure of a compound and its biological activity, enabling the prediction of activity for new molecules jksus.orgmdpi.comnih.govnih.gov. These models are critical for screening large libraries of compounds and prioritizing those with the highest likelihood of therapeutic efficacy. Developing QSAR models for this compound could help predict its antioxidant, anti-inflammatory, or other potential activities based on its structural features jksus.orgmdpi.com. Such predictive models are essential for guiding experimental design and efficiently exploring the chemical space around this compound for drug discovery.

Biosynthetic Engineering for Enhanced this compound Production and Diversification

The natural abundance of this compound is often limited, necessitating advanced biotechnological approaches for its efficient production. Biosynthetic engineering, involving metabolic engineering and synthetic biology, offers promising avenues for increasing yields and diversifying stilbenoid compounds.

Microbial Production of Stilbenoids: Significant progress has been made in engineering microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, for the heterologous production of resveratrol and its derivatives frontiersin.orgnih.govuminho.ptfrontiersin.orgresearchgate.netfrontiersin.orgd-nb.infonih.gov. These studies involve introducing the necessary biosynthetic pathway genes into microbial hosts to enable de novo synthesis from simple carbon sources like glucose frontiersin.orgnih.govuminho.ptfrontiersin.orgfrontiersin.orgnih.gov. While much of the research focuses on resveratrol itself, the methodologies are directly applicable to producing this compound or its precursors. For instance, engineered E. coli strains have been used to synthesize resveratrol and then chemically modify it into various derivatives, including those with hydroxyl groups, demonstrating the potential for producing hydroxylated stilbenoids researchgate.netd-nb.info. Specific examples include the production of piceatannol (B1677779) (3'-hydroxy resveratrol) researchgate.netd-nb.infonih.govnih.gov and the synthesis of resveratrol from 4-hydroxybenzoate (B8730719) in C. glutamicum frontiersin.org.

Diversification of Stilbenoids: Beyond simple production, biosynthetic engineering can also be used to diversify stilbenoid structures. This involves manipulating enzymes involved in the pathway, such as prenyltransferases, to create novel derivatives with potentially enhanced or different biological activities nih.gov. Research into peanut stilbenoids, for example, has identified prenyltransferases that modify resveratrol at specific positions, leading to a range of prenylated stilbenoids nih.gov. Applying similar strategies to the pathways leading to or modifying this compound could yield a library of novel compounds for further investigation.

Future Directions in this compound Mechanistic Elucidation

Despite the growing interest in this compound, many aspects of its biological activity and mechanisms of action remain to be fully elucidated. Future research directions should focus on bridging these knowledge gaps.

Target Identification and Validation: While computational methods can predict potential targets, experimental validation is crucial. Future studies should employ techniques like biochemical assays, proteomics, and transcriptomics to confirm the direct targets of this compound and understand the downstream signaling pathways it modulates. This includes investigating its interaction with specific enzymes, receptors, and transcription factors, similar to how resveratrol's interactions with SIRT1, AMPK, and various signaling pathways have been studied nih.govnih.gov.

Comparative Studies with Resveratrol: Directly comparing the biological activities of this compound with resveratrol in relevant preclinical models (including 3D cultures) will be essential for understanding its unique contributions and potential advantages. Such studies could reveal whether the additional hydroxyl group confers enhanced potency, altered selectivity, or different pharmacokinetic properties ontosight.ainih.gov.

Advanced Preclinical Models: Continued development and application of sophisticated preclinical models, such as organoids and microfluidic "organ-on-a-chip" systems, will provide deeper insights into the in vivo-like behavior of this compound. These models can help assess its efficacy and potential toxicity in a more integrated manner, moving beyond simple cell-based assays mdpi.comnih.govibidi.comjci.orgnih.gov.

Biosynthetic Diversification: Exploring the enzymatic modification of this compound, analogous to the derivatization of resveratrol into compounds like pterostilbene (B91288) and piceatannol researchgate.netd-nb.infonih.gov, could lead to the discovery of novel analogues with improved therapeutic profiles. Engineering pathways for the production of such derivatives would be a significant step forward.

Mechanistic Studies in Disease Models: Investigating the precise molecular mechanisms by which this compound exerts its effects in specific disease contexts, such as cancer, neurodegenerative disorders, or metabolic diseases, is paramount. This includes understanding its influence on cellular processes like apoptosis, autophagy, inflammation, and oxidative stress nih.govresearchgate.net.

Q & A

Basic Research Questions

Q. What are the optimal solvents and preparation protocols for 4-HydroxyResveratrol in in vitro studies?

  • Methodological Guidance :

  • Ethanol (70-100%) and DMSO (0.1-1% v/v) are commonly used due to solubility and biocompatibility .
  • Prepare stock solutions at 10-50 mM in DMSO, then dilute in cell culture media (e.g., DMEM/RPMI) to avoid cytotoxicity. Validate solvent stability via UV-Vis spectrophotometry (λmax ~306 nm) .
  • Critical Note : Pre-test solvent effects on cell viability using MTT assays, as residual DMSO >0.5% may artifactually suppress metabolic activity .

Q. How does the structural stability of this compound influence experimental reproducibility?

  • Key Considerations :

  • The compound’s phenolic hydroxyl groups make it prone to oxidation. Store solutions in amber vials under nitrogen at -80°C to prevent degradation .
  • Monitor stability via HPLC with a C18 column (retention time ~8.2 min) and compare against fresh standards .

Q. Which in vivo models are best suited for studying this compound’s bioavailability?

  • Model Selection :

  • Rodent models (e.g., Sprague-Dawley rats) are preferred for pharmacokinetic studies. Administer via oral gavage (10-50 mg/kg) and measure plasma levels using LC-MS/MS .
  • Limitation : Poor bioavailability (<5%) due to rapid glucuronidation; consider nanoformulations (e.g., liposomes) to enhance absorption .

Q. How to conduct a systematic literature review on this compound’s mechanisms?

  • Strategy :

  • Use PubMed/Medline, ScienceDirect, and Scopus with search strings:
    ("this compound" OR "3,4,5,4'-tetrahydroxystilbene") AND ("antioxidant" OR "anti-inflammatory" OR "SIRT1").
  • Exclude non-peer-reviewed sources and prioritize studies with dose-response data .

Advanced Research Questions

Q. How to resolve contradictions in dose-dependent effects of this compound across studies?

  • Analytical Framework :

  • Variable Factors : Cell type (e.g., cancer vs. primary cells), incubation time (12 vs. 48 hr), and assay type (MTT vs. ATP luminescence) .
  • Example : Anti-proliferative effects at >50 μM in HepG2 cells vs. pro-survival effects at 10 μM in neuronal models .
  • Recommendation : Standardize protocols using the ATCC cell line database and report raw data in supplementary tables .

Q. What methodologies identify tissue-specific molecular targets of this compound?

  • Advanced Techniques :

  • Affinity Proteomics : Use biotinylated this compound probes for pull-down assays followed by LC-MS/MS .
  • Transcriptomics : RNA-seq to map Nrf2/ARE pathway activation in hepatic vs. cardiac tissues .

Q. How to design assays distinguishing this compound’s direct vs. indirect antioxidant effects?

  • Experimental Design :

  • Direct Scavenging : Measure DPPH/ABTS radical quenching in cell-free systems .
  • Indirect Effects : Knockdown Nrf2 via siRNA and assess changes in HO-1 expression using Western blotting .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships?

  • Data Analysis :

  • Use a four-parameter logistic model (Hill equation) for EC50/IC50 calculations.
  • Address heteroscedasticity via weighted least squares regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.